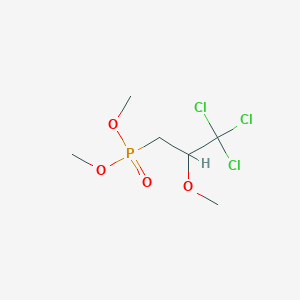
Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate is an organophosphorus compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate typically involves the reaction of trichloropropyl compounds with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphonate ester. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The trichloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields.
Major Products Formed
Scientific Research Applications
Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research explores its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate include:
- Dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate
- Dimethyl (trichlorohydroxyethyl)phosphonate
- Dimethyl (1-hydroxy-2,2,2-trichloroethyl)phosphonate
Uniqueness
What sets this compound apart is its unique structural configuration, which imparts distinct reactivity and chemical properties. Its methoxypropyl group provides additional versatility in chemical reactions, making it a valuable compound for various applications.
Properties
CAS No. |
66288-43-5 |
|---|---|
Molecular Formula |
C6H12Cl3O4P |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
1,1,1-trichloro-3-dimethoxyphosphoryl-2-methoxypropane |
InChI |
InChI=1S/C6H12Cl3O4P/c1-11-5(6(7,8)9)4-14(10,12-2)13-3/h5H,4H2,1-3H3 |
InChI Key |
IBPOHTUREKSNIE-UHFFFAOYSA-N |
Canonical SMILES |
COC(CP(=O)(OC)OC)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















